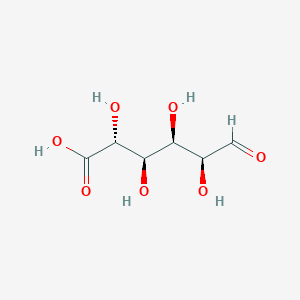

L-Glucuronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H10O7 |

|---|---|

Molecular Weight |

194.14 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5-/m1/s1 |

InChI Key |

IAJILQKETJEXLJ-KKQCNMDGSA-N |

Isomeric SMILES |

C(=O)[C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of D-Glucuronic Acid in Phase II Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucuronidation, a cornerstone of Phase II drug metabolism, is the primary pathway for the detoxification and elimination of a vast array of xenobiotics and endogenous compounds. This process, catalyzed by the superfamily of UDP-glucuronosyltransferases (UGTs), involves the conjugation of a glucuronic acid moiety to a lipophilic substrate, rendering it more water-soluble and readily excretable. The activated form of D-glucuronic acid, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), serves as the essential co-substrate for this reaction. Contrary to a common misconception, L-Glucuronic acid does not play a direct role in this critical metabolic pathway. This technical guide provides an in-depth exploration of the biochemical mechanisms, enzymatic kinetics, regulatory pathways, and experimental methodologies central to understanding the role of D-glucuronic acid in drug metabolism.

The Biochemical Core of Glucuronidation

Glucuronidation is a conjugation reaction that attaches a glucuronic acid molecule to a substrate. This process significantly increases the hydrophilicity of the substrate, facilitating its elimination from the body via urine or bile. The substrates for glucuronidation are diverse and include drugs, environmental pollutants, bilirubin, steroid hormones, and bile acids.[1][2]

The overall reaction is as follows:

Substrate-XH + UDP-Glucuronic Acid → Substrate-X-Glucuronide + UDP

Where X can be O, N, S, or a carboxyl group.

The key components of this process are:

-

D-Glucuronic Acid: The central molecule, derived from D-glucose. It is first activated to UDP-glucuronic acid.

-

Uridine Diphosphate Glucuronic Acid (UDPGA): The high-energy donor of the glucuronic acid moiety.[3] It is synthesized in the cytoplasm from glucose-1-phosphate.

-

UDP-Glucuronosyltransferases (UGTs): A superfamily of enzymes located in the endoplasmic reticulum of various tissues, with the highest concentration in the liver.[4][5] These enzymes catalyze the transfer of glucuronic acid from UDPGA to the substrate.[4]

The UGT Superfamily

Human UGTs are categorized into two main families, UGT1 and UGT2, based on sequence homology.[5] These families are further divided into subfamilies, such as UGT1A and UGT2B, which encompass multiple isoforms with distinct but often overlapping substrate specificities.[6] This diversity allows the body to metabolize a wide range of structurally different compounds.

Quantitative Data on UGT Kinetics

The efficiency of glucuronidation for a given substrate is determined by the kinetic parameters of the involved UGT isoforms. These parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for predicting drug metabolism and potential drug-drug interactions.

| UGT Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| UGT1A1 | Estradiol | 15 - 50 | 0.5 - 2.0 | [7] |

| Bilirubin | 0.1 - 1.0 | 0.1 - 0.5 | [8] | |

| UGT1A3 | Chenodeoxycholic acid | 100 - 300 | 1.0 - 5.0 | [7] |

| UGT1A4 | Trifluoperazine | 5 - 20 | 0.2 - 1.0 | [7] |

| UGT1A6 | 1-Naphthol | 1 - 10 | 10 - 50 | [9] |

| UGT1A9 | Propofol | 10 - 50 | 2.0 - 10.0 | [7] |

| UGT2B7 | Morphine (M3G formation) | 420 (high affinity) | 1.5 (high affinity) | [10] |

| Morphine (M3G formation) | 8300 (low affinity) | 10.0 (low affinity) | [10] | |

| Naloxone | 500 - 1500 | 5.0 - 20.0 | [7] | |

| UGT2B15 | S-Oxazepam | 100 - 400 | 0.1 - 0.5 | [11] |

Signaling Pathways Regulating Glucuronidation

The expression and activity of UGT enzymes are tightly regulated by a complex network of signaling pathways, ensuring an adaptive response to xenobiotic exposure and maintaining metabolic homeostasis.

Experimental Protocols

Accurate assessment of glucuronidation is critical in drug development. The following are outlines of key experimental protocols.

In Vitro UGT Activity Assay

This protocol measures the rate of glucuronide formation by a specific UGT isoform or a complex mixture like human liver microsomes (HLM).

Materials:

-

Recombinant human UGT enzymes or HLM

-

Test substrate (drug)

-

UDPGA (co-substrate)

-

Alamethicin (to permeabilize microsomal vesicles)

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Quenching solution (e.g., acetonitrile (B52724) with internal standard)

-

LC-MS/MS system

Methodology:

-

Preparation: Prepare stock solutions of the test substrate, UDPGA, and internal standard.

-

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, alamethicin, and the UGT enzyme source (recombinant enzyme or HLM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Add the test substrate to initiate the reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding the quenching solution.

-

Centrifugation: Centrifuge to pellet the protein.

-

Analysis: Analyze the supernatant for the formation of the glucuronide metabolite using a validated LC-MS/MS method.[12]

Quantification of UDP-Glucuronic Acid in Cell Lysates

This protocol allows for the determination of the intracellular concentration of the essential co-substrate, UDPGA.

Materials:

-

Cell culture and harvesting reagents

-

Extraction solution (e.g., perchloric acid or methanol)

-

Neutralization solution (e.g., potassium carbonate)

-

HPLC or LC-MS/MS system with a suitable column (e.g., anion exchange or HILIC)

-

UDPGA standard

Methodology:

-

Cell Lysis: Harvest cells and lyse them using the extraction solution on ice.

-

Neutralization: If using perchloric acid, neutralize the extract with the neutralization solution.

-

Centrifugation: Centrifuge to remove cell debris and precipitated proteins.

-

Analysis: Inject the supernatant onto the HPLC or LC-MS/MS system.[4]

-

Quantification: Quantify the UDPGA peak by comparing its area to a standard curve generated with known concentrations of the UDPGA standard.

Experimental Workflow for Drug Glucuronidation Studies

A systematic workflow is essential for comprehensively evaluating the glucuronidation potential of a new drug candidate.

Conclusion

A thorough understanding of the role of D-glucuronic acid, through its activated form UDPGA, in phase II drug metabolism is indispensable for modern drug discovery and development. The interplay between the diverse UGT enzymes, the availability of the UDPGA co-substrate, and the intricate regulatory networks governing UGT expression collectively determine the efficiency of glucuronidation. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically investigate and predict the metabolic fate of new chemical entities, ultimately contributing to the development of safer and more effective therapeutics.

References

- 1. Determination of the glucuronide metabolite of ON 013100, a benzylstyrylsulfone antineoplastic drug, in colon cancer cells using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct determination of UDP-glucuronic acid in cell extracts by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Measurement of uridine diphosphate glucuronic acid concentrations and synthesis in animal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evidence for regulation of UDP-glucuronosyltransferase (UGT) 1A1 protein expression and activity via DNA methylation in healthy human livers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Glucuronic Acid Biosynthesis in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glucuronic acid is a pivotal carbohydrate in mammalian metabolism, primarily serving as a precursor for the synthesis of proteoglycans, glycosaminoglycans, and ascorbic acid in many species. Its activated form, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDP-glucuronic acid or UDPGA), is the key glucuronyl group donor in phase II drug metabolism, a process known as glucuronidation. This pathway is essential for the detoxification and excretion of a vast array of xenobiotics, including therapeutic drugs, environmental pollutants, and endogenous compounds such as bilirubin (B190676) and steroid hormones.[1][2] A thorough understanding of the this compound biosynthesis pathway is therefore critical for researchers in drug development, toxicology, and various biomedical fields.

This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in mammals, presents quantitative data on key enzymes, details experimental protocols for their study, and visualizes the involved pathways and workflows.

Core Biosynthesis Pathways of UDP-Glucuronic Acid

In mammals, UDP-glucuronic acid is synthesized through two primary pathways: the UDP-glucose dehydrogenase (UGDH) pathway, which is the major route, and the myo-inositol oxygenase (MIOX) pathway.

The UDP-Glucose Dehydrogenase (UGDH) Pathway

The principal route for UDP-glucuronic acid synthesis involves the NAD+-dependent oxidation of UDP-glucose, a reaction catalyzed by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH).[3] This is a two-step oxidation process that occurs without the release of an intermediate aldehyde.[3]

Pathway Diagram:

References

- 1. Determination of the kinetics of rat UDP-glucuronosyltransferases (UGTs) in liver and intestine using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucuronidation - Wikipedia [en.wikipedia.org]

- 3. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of L-Glucuronic Acid in Xenobiotic Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucuronidation, the covalent linkage of glucuronic acid to a substrate, is a major Phase II metabolic pathway critical for the detoxification and elimination of a vast array of xenobiotics, including therapeutic drugs, environmental pollutants, and carcinogens. This process, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, transforms lipophilic compounds into more water-soluble and readily excretable glucuronide conjugates. The efficiency of glucuronidation is a key determinant of drug efficacy, toxicity, and inter-individual variability in drug response. This technical guide provides an in-depth exploration of the function of L-glucuronic acid in xenobiotic detoxification, detailing the enzymatic machinery, regulatory pathways, and experimental methodologies crucial for research in pharmacology, toxicology, and drug development.

The Glucuronidation Pathway: A Core Detoxification Mechanism

Glucuronidation is a vital biochemical process that facilitates the elimination of numerous lipophilic compounds from the body.[1] This Phase II metabolic reaction involves the transfer of a glucuronic acid moiety from the activated form, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amino, or thiol).[2][3] The resulting glucuronide conjugate is more polar and water-soluble, which facilitates its excretion via urine or bile.[1][4] This detoxification process generally leads to a reduction in the biological activity and toxicity of the parent compound.[5][6]

Synthesis of UDP-Glucuronic Acid (UDPGA)

The essential co-substrate for glucuronidation, UDPGA, is synthesized from glucose through a series of enzymatic steps. The primary pathway involves the oxidation of UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH).[7][8][9] An alternative pathway involves the conversion of myo-inositol to D-glucuronic acid.[7][9] The regulation of UDPGA synthesis can be a rate-limiting step in the overall glucuronidation process.[10]

The UDP-Glucuronosyltransferase (UGT) Superfamily

The enzymes responsible for catalyzing the transfer of glucuronic acid from UDPGA to xenobiotics are the UDP-glucuronosyltransferases (UGTs).[1] In humans, the UGT superfamily is divided into two main families, UGT1 and UGT2, based on sequence homology.[2][3] These enzymes are primarily located in the endoplasmic reticulum of liver cells, but are also expressed in extrahepatic tissues such as the gastrointestinal tract, kidneys, and brain.[2][3] Different UGT isoforms exhibit distinct but often overlapping substrate specificities, contributing to the broad capacity of the glucuronidation system to handle a wide range of chemical structures.[3]

Regulation of UGT Gene Expression

The expression of UGT genes is tightly regulated by a network of transcription factors, most notably nuclear receptors that function as xenobiotic sensors.[11] This regulation allows for the induction of UGT expression in response to xenobiotic exposure, representing a critical adaptive mechanism to enhance detoxification capacity.

Role of Nuclear Receptors

The pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) are key nuclear receptors that regulate the expression of several UGT genes, particularly within the UGT1A locus.[4][7] Upon activation by a wide array of xenobiotics, PXR and CAR form heterodimers with the retinoid X receptor (RXR) and bind to specific response elements in the promoter regions of UGT genes, thereby initiating transcription.[7] The glucocorticoid receptor (GR) can also play a role, often in a synergistic manner with PXR and CAR, to enhance UGT1A1 expression, a process that can involve the coactivator GRIP1.[12]

Transport of Glucuronide Conjugates

Following their formation in the endoplasmic reticulum, glucuronide conjugates are transported out of the cell for elimination. This efflux is mediated by specific ATP-binding cassette (ABC) transporters located on the cell membrane. The multidrug resistance-associated proteins (MRPs), particularly MRP1, MRP2, and MRP3, and the breast cancer resistance protein (BCRP/ABCG2) are key transporters of glucuronide conjugates.[2][5][11][13][14][15][16] MRP2 is predominantly located on the apical (canalicular) membrane of hepatocytes, facilitating biliary excretion, while MRP3 is found on the basolateral membrane, mediating efflux into the sinusoidal blood.[11][13] BCRP is also expressed on the apical membrane of hepatocytes and intestinal epithelial cells, contributing to both biliary and intestinal excretion of glucuronides.[2][14][16]

Quantitative Data on UGT Enzyme Kinetics

The kinetic parameters of UGT-mediated reactions, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for predicting the efficiency of xenobiotic glucuronidation and potential drug-drug interactions. The intrinsic clearance (CLint), calculated as Vmax/Km, represents the metabolic capacity of the enzyme for a given substrate. The following tables summarize representative kinetic data for key human UGT isoforms with various xenobiotic substrates.

Table 1: Kinetic Parameters for UGT1A1

| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/mg) | Kinetic Behavior | Reference |

| Bilirubin | UGT1A1 | 0.1 | 70 | Michaelis-Menten | [17] |

| 17β-Estradiol | UGT1A1 | 13 | 1300 | Hill | [17] |

| Ethinylestradiol | UGT1A1 | 9.7 | 600 | Hill | [17] |

| Etoposide | UGT1A1 | 285 | 124 | Michaelis-Menten | [17] |

| 3-Hydroxyflavone | UGT1A1 | 1.46 | - | Michaelis-Menten | [18] |

| 7-Hydroxyflavone | UGT1A1 | 1.89 | - | Michaelis-Menten | [18] |

| 4'-Hydroxyflavone | UGT1A1 | 2.24 | - | Michaelis-Menten | [18] |

| Cabotegravir | rUGT1A1 | 55 | - | Michaelis-Menten | [19] |

| Dolutegravir | rUGT1A1 | 216 | 507 | Michaelis-Menten | [19] |

| Raltegravir | rUGT1A1 | 260 | 334 | Michaelis-Menten | [19] |

Table 2: Kinetic Parameters for UGT1A9

| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/mg) | Kinetic Behavior | Reference |

| Tectorigenin | UGT1A9 | 32.79 | 5.87 (nmol/min/mg) | Michaelis-Menten | [20] |

| Irigenin (M1) | UGT1A9 | 16.86 | 6.09 (nmol/min/mg) | Michaelis-Menten | [20] |

| Irigenin (M2) | UGT1A9 | 27.37 | 1.16 (nmol/min/mg) | Michaelis-Menten | [20] |

| Cabotegravir | rUGT1A9 | 56 | 61.4 | Hill | [19] |

| Dolutegravir | rUGT1A9 | 39 | 39 | Hill | [19] |

| Raltegravir | rUGT1A9 | 193 | 459 | Hill | [19] |

Table 3: Kinetic Parameters for UGT2B7

| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/mg) | Kinetic Behavior | Reference |

| Zidovudine | HLM (+BSA) | 880 | 1450 | Michaelis-Menten | [21] |

| Zidovudine | RLM (+BSA) | 6770 | 1089 | Michaelis-Menten | [21] |

| Morphine (M3G) | UGT2B7 | 420 (high affinity) | - | Biphasic Michaelis-Menten | [22] |

| Morphine (M6G) | UGT2B7 | 970 (high affinity) | - | Biphasic Michaelis-Menten | [22] |

| 16α-hydroxyestrone | UGT2B7 | < 4 | - | - | [23] |

HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes; rUGT: recombinant UGT; BSA: Bovine Serum Albumin. Note that kinetic parameters can vary depending on the experimental conditions.

Experimental Protocols

In Vitro UGT Activity Assay Using Human Liver Microsomes

This protocol provides a general framework for determining the rate of glucuronidation of a test compound in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound (substrate)

-

UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (B1591596) (pore-forming agent)

-

Bovine Serum Albumin (BSA, optional)

-

Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare a stock solution of UDPGA in water or buffer.

-

Prepare a stock solution of alamethicin in ethanol.

-

Prepare the incubation buffer: Tris-HCl containing MgCl₂.

-

-

Microsome Activation:

-

Dilute the HLM suspension in ice-cold incubation buffer.

-

Add alamethicin to the diluted microsomes to a final concentration of 10-50 µg/mg of microsomal protein.

-

Incubate on ice for 15-20 minutes to permeabilize the microsomal membrane.

-

-

Incubation:

-

In a microcentrifuge tube, combine the activated microsome suspension, incubation buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 3-5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA. The final UDPGA concentration should be saturating (typically 1-5 mM).

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.

-

-

Reaction Termination:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.

-

Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate the protein.

-

-

Analysis:

-

Data Analysis:

-

Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

References

- 1. A family of drug transporters: the multidrug resistance-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear receptors CAR and PXR in the regulation of hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Reconstruction of de novo pathway for synthesis of UDP-glucuronic acid and UDP-xylose from intrinsic UDP-glucose in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Pathways for the synthesis of UDP-Glucuronic acid and derivatives as adapted from [24]. - Public Library of Science - Figshare [plos.figshare.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Multidrug Resistance-Associated Protein 3 Is Responsible for the Efflux Transport of Curcumin Glucuronide from Hepatocytes to the Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Transport of glutathione conjugates and glucuronides by the multidrug resistance proteins MRP1 and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. UGT2B7 UDP glucuronosyltransferase family 2 member B7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 24. [PDF] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 25. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Nexus of Metabolism and Cellular Integrity: A Technical Guide to the Biological Significance of L-Glucuronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Glucuronic acid, a pivotal carbohydrate metabolite, holds a central position in a multitude of critical cellular processes. Though structurally a simple sugar acid derived from glucose, its activated form, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDP-glucuronic acid or UDPGA), serves as an essential precursor and substrate in pathways fundamental to detoxification, structural biology, and cellular signaling. This guide provides an in-depth examination of the biosynthesis of this compound, its role in the conjugation and elimination of xenobiotics and endogenous compounds, its function as a foundational building block for the extracellular matrix, and its emerging role in oncogenic signaling pathways. We present quantitative data on key enzymatic reactions, detailed experimental protocols for its study, and visual representations of its metabolic and signaling networks to equip researchers and drug development professionals with a comprehensive understanding of its biological significance.

Biosynthesis and Metabolism: The Uronic Acid Pathway

The primary route for the synthesis of the biologically active form of glucuronic acid is the uronic acid pathway, an alternative oxidative pathway for glucose that operates predominantly in the liver cytosol. This pathway does not generate ATP but produces the activated sugar nucleotide UDP-glucuronic acid (UDPGA), which is the donor for all glucuronidation reactions.

The synthesis begins with glucose-6-phosphate and proceeds through the following key steps:

-

Isomerization: Glucose-6-phosphate is converted to glucose-1-phosphate by the enzyme phosphoglucomutase.[1]

-

Activation: Glucose-1-phosphate reacts with Uridine Triphosphate (UTP), catalyzed by UDP-glucose pyrophosphorylase, to form UDP-glucose.[1]

-

Oxidation: In the rate-limiting and irreversible step of the pathway, UDP-glucose is oxidized at carbon 6 by the NAD+-dependent enzyme UDP-glucose 6-dehydrogenase (UGDH) , yielding UDP-glucuronic acid.[2][3][4]

UDPGA is the central intermediate. It can be used for conjugation reactions or for the synthesis of glycosaminoglycans.[5] In most animals, it is also a precursor for the synthesis of ascorbic acid (Vitamin C); however, humans and other primates lack the enzyme L-gulonolactone oxidase and thus cannot synthesize Vitamin C through this pathway.[6]

Caption: Biosynthesis of UDP-Glucuronic Acid via the Uronic Acid Pathway.

Core Biological Functions

Phase II Detoxification: Glucuronidation

Glucuronidation is a major Phase II metabolic reaction that converts a vast array of lipophilic compounds into water-soluble, excretable metabolites.[6] This process is critical for the metabolism and clearance of drugs, environmental pollutants, and endogenous substances like bilirubin, steroid hormones, and bile acids.[6] The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells but are also found in many other tissues.[6]

The process involves the transfer of the glucuronic acid moiety from UDPGA to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amino, or sulfhydryl).[7] This conjugation dramatically increases the molecule's hydrophilicity, facilitating its elimination from the body via urine or bile.[6]

Caption: General workflow of the UGT-catalyzed glucuronidation reaction.

Synthesis of Glycosaminoglycans (GAGs) and the Extracellular Matrix

UDP-glucuronic acid is an indispensable building block for the synthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides consisting of repeating disaccharide units.[8] GAGs, such as hyaluronic acid, chondroitin (B13769445) sulfate, and heparin, are principal components of the extracellular matrix (ECM) and are crucial for maintaining tissue structure and function.[8]

-

Hyaluronic Acid: Composed of repeating units of D-glucuronic acid and N-acetylglucosamine.

-

Chondroitin Sulfate: Composed of repeating units of D-glucuronic acid and N-acetylgalactosamine.

The synthesis of these chains occurs in the Golgi apparatus, where specific glycosyltransferases sequentially add the sugar moieties, donated from their UDP-activated forms, to a growing polysaccharide chain.

Role in Cellular Signaling: The TGF-β Pathway in Cancer

Recent research has uncovered a critical link between dysregulated glucuronic acid metabolism and cancer progression, particularly in hepatocellular carcinoma (HCC). In GSTZ1-deficient HCC, the glucuronic acid pathway is upregulated. The key enzyme, UGDH, leads to the accumulation of UDP-glucuronic acid (UDPGA). This accumulation has been shown to stabilize the mRNA of the TGF-β receptor 1 (TGFβR1), leading to the activation of the TGF-β/Smad signaling pathway. This cascade ultimately promotes the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and metastasis. This positions UGDH and UDPGA as potential prognostic markers and therapeutic targets in HCC.

Caption: Dysregulated glucuronic acid metabolism promoting HCC metastasis.

Quantitative Data Summary

The kinetics of the enzymes involved in glucuronic acid metabolism are crucial for understanding their capacity and efficiency. This data is vital for pharmacokinetic and pharmacodynamic modeling in drug development. The kinetic parameters often vary significantly depending on the specific enzyme isoform, substrate, and in vitro experimental conditions.

Table 1: Selected Kinetic Parameters for UDP-Glucuronosyltransferases (UGTs)

| UGT Isoform | Substrate | Km (μM) | Vmax (pmol/min/mg) | Source System |

|---|---|---|---|---|

| UGT1A1 | β-Estradiol | Exhibits autoactivation kinetics | - | Human Liver Microsomes[9] |

| UGT1A1 | Acetaminophen (B1664979) | Hill Kinetics | - | Recombinant Enzyme[10] |

| UGT1A9 | Propofol | ~200 | - | Recombinant Enzyme[11] |

| UGT1A9 | Acetaminophen | Michaelis-Menten Kinetics | - | Recombinant Enzyme[10] |

| UGT2B7 | Diclofenac | ~1300 | ~1500 | Human Liver Microsomes[12] |

| UGT2B7 | Naloxone | - | - | Recombinant Enzyme[1] |

| UGT1A4 | Tioconazole | 14.8 | - | Human Liver Microsomes[13] |

| UGT1A4 | Ketoconazole | 144 | - | Human Liver Microsomes[13] |

Table 2: Kinetic Parameters for UDP-Glucose Dehydrogenase (UGDH)

| Enzyme Source | Substrate | Km (μM) | Notes |

|---|---|---|---|

| Human (recombinant) | UDP-Glucose | - | Activity depends on dynamic quaternary structure[14] |

| Bacillus cereus | UDP-GlcA | 100 - 1000 | For the epimerase activity[8] |

| Eucalyptus (recombinant) | NAD+ | ~90 | - |

| Eucalyptus (recombinant) | UDP-Glucose | ~130 | - |

Experimental Protocols

Quantification of this compound

Method 1: High-Performance Liquid Chromatography (HPLC) This method is highly specific and sensitive for quantifying glucuronic acid in various biological and pharmaceutical samples.

-

Sample Preparation:

-

For solid samples (e.g., tablets), accurately weigh and dissolve in water, followed by dilution to an appropriate concentration.[15]

-

For liquid samples (e.g., beverages, cell culture media), dilute with water to fall within the calibration curve range.[15] Inactivate enzymes in biological samples by heating (e.g., 90-95°C for 10 min).[16]

-

-

Derivatization (Pre-column):

-

To enhance UV detection or fluorescence, derivatize the carboxyl group of glucuronic acid. A common agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[15]

-

Mix 50 µL of the sample with 20 µL of 0.3M NaOH.

-

Add 20 µL of 0.5M PMP in methanol (B129727) and incubate at 70°C for 20 minutes.

-

Neutralize with 20 µL of 0.3M HCl.

-

Add water and chloroform (B151607) for liquid-liquid extraction to remove excess reagent. The aqueous phase containing the PMP-derivative is used for injection.[15]

-

-

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 150 x 2.0 mm, 2.1 µm).[17]

-

Mobile Phase: Gradient elution using acetonitrile (B52724) and water containing an ion-pairing agent or buffer like ammonium (B1175870) acetate.[17][18]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Detection: UV spectrophotometry at a wavelength appropriate for the derivative (e.g., 210 nm for underivatized acid, or higher for derivatives).[19]

-

Quantification: Calculate concentration based on a standard curve prepared with known concentrations of pure glucuronic acid standard.[19]

-

Method 2: Colorimetric Assay This method is suitable for rapid, high-throughput screening but may have lower specificity than HPLC.

-

Principle: Based on the anthrone-sulfuric acid reaction. Uronic acids and neutral sugars produce different absorption spectra, allowing for simultaneous quantification by reading absorbance at two wavelengths.[20]

-

Reagent Preparation: Prepare the anthrone (B1665570) reagent by dissolving anthrone in concentrated sulfuric acid (e.g., 0.1% w/v). Handle with extreme care.[21]

-

Procedure:

-

Calculation: Use a set of equations derived from the standard curves of pure glucuronic acid and a neutral sugar (e.g., glucose) to calculate the concentration of each in the sample.[20]

Enzyme Activity Assays

Method 1: UDP-Glucuronosyltransferase (UGT) Activity Assay (Fluorometric) This assay measures the rate of disappearance of a fluorescent substrate as it is converted to a non-fluorescent glucuronide.

-

Reagents and Preparation:

-

Enzyme Source: Human liver microsomes (HLM) or recombinant UGT enzymes (Supersomes™).[5]

-

Assay Buffer: Tris-HCl or phosphate (B84403) buffer at physiological pH.

-

Cofactor: UDPGA stock solution (e.g., 50X).

-

Substrate: A fluorescent probe substrate specific to the UGT isoform of interest (e.g., a coumarin (B35378) derivative).[5]

-

Permeabilizing Agent: Alamethicin (B1591596), a pore-forming peptide, is required to allow UDPGA access to the UGT active site within the microsomal lumen.[5]

-

-

Procedure:

-

Prepare a 2X Sample Premix containing the enzyme source (e.g., HLM) in assay buffer.

-

Add alamethicin to the premix and incubate on ice for 15 minutes to permeabilize the microsomes.[5]

-

In a black 96-well plate, add the permeabilized enzyme premix.

-

Prepare parallel reactions: one set will receive the UDPGA cofactor (+UDPGA), and a control set will not (-UDPGA) to measure background fluorescence loss.

-

Initiate the reaction by adding the fluorescent substrate and the UDPGA cofactor (or buffer for the -UDPGA control).

-

Incubate at 37°C for a predetermined time (e.g., 15-90 minutes).

-

Measure the decrease in fluorescence at the appropriate wavelengths (e.g., Ex/Em = 415/502 nm).[5]

-

-

Calculation: UGT-specific activity is calculated from the difference in the rate of fluorescence loss between the +UDPGA and -UDPGA reactions, referenced against a standard curve of the fluorescent substrate.[5]

Method 2: UDP-Glucose Dehydrogenase (UGDH) Activity Assay (Spectrophotometric) This assay measures the rate of NAD+ reduction to NADH, which can be monitored by the increase in absorbance at 340 nm.

-

Reagents and Preparation:

-

Procedure:

-

In a UV-transparent cuvette or microplate, combine the assay buffer, a saturating concentration of NAD+, and the enzyme source.

-

Equilibrate the mixture at 37°C for 1-2 minutes.[14]

-

Initiate the reaction by adding the substrate, UDP-glucose.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.[22]

-

-

Calculation: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). Enzyme activity is expressed as units (µmol of NADH formed per minute) per mg of protein.

Conclusion

This compound is far more than a simple metabolic intermediate; it is a cornerstone of physiological homeostasis, drug disposition, and structural biology. Its central role in the glucuronidation pathway makes it a critical determinant of xenobiotic and endobiotic clearance, a process of profound importance in pharmacology and toxicology. As a key component of glycosaminoglycans, it is fundamental to the integrity of the extracellular matrix. Furthermore, the emerging evidence linking the dysregulation of its metabolic pathway to cancer signaling opens new avenues for diagnostic and therapeutic research. A thorough understanding of the enzymatic pathways, kinetics, and cellular functions of this compound is therefore indispensable for professionals in biomedical research and drug development.

References

- 1. UGT Inhibition | Evotec [evotec.com]

- 2. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) [ijbs.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Glucuronidation - Wikipedia [en.wikipedia.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Biosynthesis of UDP-glucuronic acid and UDP-galacturonic acid in Bacillus cereus subsp. cytotoxis NVH 391–98 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 17. An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. helixchrom.com [helixchrom.com]

- 19. researchgate.net [researchgate.net]

- 20. Development and validation of a colorimetric assay for simultaneous quantification of neutral and uronic sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of L-Glucuronic Acid from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glucuronic acid, a carboxylated sugar derived from glucose, plays a pivotal role in xenobiotic metabolism and as a structural component of various polysaccharides in living organisms. Historically isolated from urine, its discovery has been fundamental to understanding detoxification processes, particularly glucuronidation. This technical guide provides an in-depth overview of the historical context of its discovery and details contemporary methodologies for its isolation and purification from natural sources. Experimental protocols for extraction from botanical gums and microbial fermentations are presented, alongside quantitative data and characterization techniques. Furthermore, this guide illustrates the key biochemical pathways involving this compound and outlines the workflows for its isolation, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: A Historical Perspective on a Key Metabolite

The journey to understanding this compound began with early investigations into the metabolic fate of foreign compounds in the body. In the late 19th century, researchers observed that certain substances, when ingested, were excreted in the urine in a modified, more water-soluble form. This observation laid the groundwork for the concept of detoxification. Glucuronic acid was first isolated from urine, which is how it derived its name from the Greek words "glykys" (sweet) and "ouron" (urine).

Early studies, notably those on the excretion of camphor (B46023) metabolites, led to the characterization of this novel sugar acid. It was established that this compound is a key player in the "glucuronidation" pathway, a major phase II metabolic process where it conjugates with drugs, toxins, and endogenous compounds, facilitating their excretion. This discovery was a cornerstone in the fields of pharmacology and toxicology, providing a mechanism for how the body defends itself against harmful substances.

Natural Occurrence of this compound

This compound is found in a variety of natural sources, either as a free acid or as a component of larger polymers.

-

Animal Tissues and Fluids: As a product of the uronic acid pathway, this compound is present in animals, primarily in the liver where glucuronidation occurs. It is also a key component of glycosaminoglycans like heparin and chondroitin (B13769445) sulfate (B86663), which are abundant in connective tissues.

-

Plant-Based Gums: Certain plant exudates, known as gums, are rich sources of polysaccharides containing this compound. Gum arabic, harvested from the acacia tree, is a notable example, containing a significant proportion of glucuronic acid residues within its complex arabinogalactan (B145846) structure. On average, gum arabic contains approximately 9.3% glucuronic acid by dry mass.[1]

-

Microbial Fermentations: Symbiotic cultures of bacteria and yeast, such as those found in Kombucha, are known to produce this compound during the fermentation process. The bacteria in these cultures can oxidize glucose to produce glucuronic acid.

Biosynthesis of this compound: The Uronic Acid Pathway

In most living organisms, this compound is synthesized from glucose via the uronic acid pathway. This metabolic route is an alternative to glycolysis and the pentose (B10789219) phosphate (B84403) pathway. The pathway begins with the conversion of glucose-6-phosphate to glucose-1-phosphate, which is then activated to UDP-glucose. The key step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid, catalyzed by the enzyme UDP-glucose dehydrogenase. UDP-glucuronic acid is the activated form used in glucuronidation reactions. Free this compound can be released from UDP-glucuronic acid by hydrolysis.

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources typically involves a multi-step process including hydrolysis of polymers (if necessary), separation from other components, and purification.

Isolation from Gum Arabic

Gum arabic is a complex polysaccharide that requires acid hydrolysis to liberate its constituent monosaccharides, including this compound.

4.1.1. Acid Hydrolysis of Gum Arabic

-

Objective: To break down the polysaccharide structure of gum arabic into its monosaccharide components.

-

Materials:

-

Powdered gum arabic

-

Sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA)

-

Calcium carbonate (CaCO₃) or Barium carbonate (BaCO₃)

-

Deionized water

-

-

Protocol:

-

Suspend powdered gum arabic in deionized water to create a solution (e.g., 10% w/v).

-

Add concentrated sulfuric acid to the suspension to achieve a final concentration of 0.5 M.

-

Heat the mixture at 100°C under reflux for 8-12 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid by slowly adding calcium carbonate or barium carbonate until the pH reaches 6.5-7.0. The precipitation of calcium sulfate or barium sulfate will occur.

-

Filter the mixture to remove the insoluble sulfate salt and any unhydrolyzed material.

-

The resulting filtrate is a mixture of monosaccharides (arabinose, galactose, rhamnose) and this compound.

-

4.1.2. Purification by Ion-Exchange Chromatography

-

Objective: To separate the anionic this compound from the neutral monosaccharides in the hydrolysate.

-

Materials:

-

Hydrolysate from the previous step

-

Strong anion-exchange resin (e.g., Dowex 1x8, acetate (B1210297) form)

-

Acetic acid solutions of varying concentrations (for elution)

-

Deionized water

-

-

Protocol:

-

Pack a chromatography column with the strong anion-exchange resin and equilibrate it with deionized water.

-

Load the neutralized hydrolysate onto the column. Neutral sugars will pass through the column, while this compound will bind to the resin.

-

Wash the column with several volumes of deionized water to elute all the neutral sugars.

-

Elute the bound this compound using a stepwise or linear gradient of acetic acid (e.g., 0.1 M to 2 M).

-

Collect the fractions and monitor for the presence of this compound using a suitable analytical method (e.g., carbazole (B46965) assay or HPLC).

-

Pool the fractions containing pure this compound.

-

Isolation from Microbial Fermentation (Kombucha)

Kombucha fermentation broth contains a mixture of organic acids, sugars, and other metabolites. The isolation of this compound from this complex matrix requires chromatographic separation.

4.2.1. Sample Preparation

-

Objective: To prepare the fermentation broth for chromatographic analysis and purification.

-

Protocol:

-

Centrifuge the Kombucha fermentation broth to remove yeast and bacterial cells.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

-

4.2.2. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Objective: To isolate and purify this compound from the clarified fermentation broth.[2][3]

-

Instrumentation and Materials:

-

Preparative HPLC system with a suitable detector (e.g., refractive index or UV)

-

A column suitable for organic acid separation (e.g., a reversed-phase C18 or a specific organic acid analysis column)

-

Mobile phase: Isocratic or gradient elution with an aqueous acidic mobile phase (e.g., dilute sulfuric acid or formic acid).

-

-

Protocol:

-

Develop an analytical HPLC method to determine the retention time of this compound in the Kombucha sample.

-

Scale up the analytical method to a preparative scale. This may involve increasing the column size, flow rate, and injection volume.

-

Inject the filtered Kombucha broth onto the preparative HPLC column.

-

Collect the fraction corresponding to the retention time of this compound.

-

Analyze the collected fraction for purity using the analytical HPLC method.

-

Repeat the preparative HPLC runs as needed to collect a sufficient amount of purified this compound.

-

The collected fractions can be concentrated by rotary evaporation.

-

Crystallization of this compound

-

Objective: To obtain highly pure this compound in a crystalline form.

-

Protocol:

-

Concentrate the purified this compound solution obtained from chromatography under vacuum at a relatively low temperature.

-

Place the concentrated solution in a vacuum desiccator at room temperature to allow for slow evaporation and crystallization.

-

Seeding the concentrated solution with a few crystals of pure glucuronic acid can accelerate the crystallization process.

-

Collect the crystals by filtration and wash them with a small amount of cold absolute ethanol (B145695) followed by ether.

-

Dry the crystals under vacuum.

-

Data Presentation and Characterization

Quantitative Data Summary

| Source | Hydrolysis/Extraction Method | Purification Method | Typical Yield | Purity | Reference |

| Gum Arabic | 0.5 M H₂SO₄, 100°C, 10h | Anion-Exchange Chromatography | ~9% of dry weight | >95% | [1] |

| Kombucha | N/A (Direct Fermentation) | Preparative HPLC | Variable | >98% | N/A |

Note: Yields from Kombucha can vary significantly based on fermentation conditions (substrate, temperature, time, and microbial strain).

Characterization of this compound

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the quantification and purity assessment of this compound. A variety of columns and detection methods can be employed.

-

Column: Aminex HPX-87H or similar ion-exclusion columns are effective for separating organic acids.

-

Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM).

-

Detection: Refractive Index (RI) or UV detection at a low wavelength (e.g., 210 nm).

-

-

Spectroscopic Methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in this compound, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity and purity of the isolated compound.

-

Conclusion

The discovery of this compound was a seminal event in the history of metabolic science, revealing a fundamental mechanism of detoxification. Today, with advanced analytical and separation techniques, the isolation of this important biomolecule from natural sources like gum arabic and microbial fermentations is well-established. The protocols detailed in this guide provide a framework for researchers to obtain high-purity this compound for further investigation and application in drug development and other scientific disciplines. The continued exploration of natural sources and optimization of isolation methodologies will undoubtedly expand the availability and utility of this versatile compound.

References

The Pivotal Role of L-Iduronic Acid in Glycosaminoglycan Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosaminoglycans (GAGs) are complex linear polysaccharides integral to the extracellular matrix and cell surface, where they mediate a vast array of biological processes. The structural heterogeneity of GAGs, particularly the epimerization of D-glucuronic acid to L-iduronic acid, is a critical determinant of their biological activity. This technical guide provides an in-depth exploration of the involvement of L-iduronic acid in the structure of key GAGs such as heparin, heparan sulfate (B86663), and dermatan sulfate. It details the biosynthetic pathways, presents quantitative data on uronic acid composition, outlines comprehensive experimental protocols for GAG analysis, and illustrates the involvement of L-iduronic acid-containing GAGs in crucial cell signaling pathways. This document is intended to be a core resource for researchers in glycobiology and professionals in drug development seeking to understand and manipulate GAG structure and function.

Introduction to L-Iduronic Acid in Glycosaminoglycans

Glycosaminoglycans are characterized by repeating disaccharide units, typically consisting of a uronic acid and an amino sugar.[1][2] While D-glucuronic acid (GlcA) is a common component, its C5 epimer, L-iduronic acid (IdoA), introduces significant conformational flexibility to the polysaccharide chain.[3][4] This flexibility is crucial for the specific interactions of GAGs with a multitude of proteins, including growth factors, cytokines, and enzymes, thereby modulating their activity.[5][6] IdoA is a defining feature of dermatan sulfate and is also found in heparin and heparan sulfate, where its presence and sulfation pattern create specific binding sites for proteins, influencing processes such as cell signaling, coagulation, and tissue development.[2][3][5]

Biosynthesis of L-Iduronic Acid

The synthesis of L-iduronic acid is a post-polymerization modification that occurs in the Golgi apparatus.[7] It is not incorporated directly into the growing GAG chain. Instead, D-glucuronic acid residues already part of the polysaccharide backbone are converted to L-iduronic acid by the action of a C5-epimerase.[4][8] This enzymatic reaction is often tightly coupled with sulfation, and the extent of epimerization is a key step in generating the structural and functional diversity of GAGs.[4][9]

Quantitative Analysis of Uronic Acid Composition

The ratio of L-iduronic acid to D-glucuronic acid varies significantly among different GAG types and even within the same GAG from different tissue sources. This variation is a key determinant of their biological specificity.

| Glycosaminoglycan | Tissue/Source | L-Iduronic Acid (% of total uronic acid) | D-Glucuronic Acid (% of total uronic acid) | Reference |

| Heparin | Pig intestinal mucosa | 77% | 23% | [9] |

| Heparan Sulfate | Human aorta | 19% | 81% | [9] |

| Dermatan Sulfate | General | Can range from a single residue to nearly 100% | Varies inversely with IdoA content | [2] |

| Dermatan Sulfate | Pig Skin | ~18.6% (93 GlcA residues per 500 total uronic acid residues) | ~81.4% | [10] |

Table 1: Relative Abundance of L-Iduronic Acid and D-Glucuronic Acid in Various Glycosaminoglycans.

Experimental Protocols for GAG Analysis

The structural characterization of GAGs, including the quantification of L-iduronic acid, requires a multi-step approach involving extraction, purification, depolymerization, and analysis.

Glycosaminoglycan Extraction and Purification from Tissue

This protocol is adapted from established methods for GAG isolation from tissues.[11][12][13]

-

Tissue Homogenization and Delipidation:

-

Homogenize fresh or frozen tissue in ice-cold acetone (B3395972).

-

Wash the homogenate repeatedly with acetone to remove lipids and dehydrate the tissue, resulting in an acetone powder.

-

Dry the acetone powder under vacuum.

-

-

Proteolytic Digestion:

-

Suspend the dried acetone powder in a digestion buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.0, containing 10 mM CaCl₂).

-

Inactivate endogenous glycosidases by boiling for 10 minutes.

-

Add a broad-spectrum protease such as Actinase E or papain and incubate at an optimal temperature (e.g., 65°C) for 24-48 hours to digest the core proteins.

-

-

Precipitation of Peptides and Proteins:

-

Add trichloroacetic acid (TCA) to a final concentration of 5% and incubate on ice for 1 hour to precipitate residual proteins and peptides.

-

Centrifuge to pellet the precipitate and collect the supernatant containing crude GAGs.

-

-

Purification of GAGs:

-

Remove TCA from the supernatant by repeated extraction with diethyl ether.

-

Neutralize the aqueous phase with 1 M Na₂CO₃.

-

Precipitate the GAGs by adding 4 volumes of ethanol (B145695) containing 1% sodium acetate (B1210297) and incubating overnight at 4°C.

-

Collect the GAG pellet by centrifugation, wash with ethanol, and dry.

-

For further purification, the crude GAG fraction can be subjected to anion-exchange chromatography.

-

Enzymatic Depolymerization to Disaccharides

This protocol outlines the enzymatic digestion of purified GAGs into disaccharides for subsequent analysis.[14][15]

-

Enzyme Selection:

-

For heparin and heparan sulfate, use a cocktail of heparinases I, II, and III.

-

For chondroitin (B13769445) and dermatan sulfate, use chondroitinase ABC and/or AC-II.

-

-

Digestion Reaction:

-

Dissolve the purified GAG sample (1-250 ng) in the appropriate buffer (e.g., 25 mM sodium acetate, 2 mM calcium acetate, pH 7.0 for heparinases; 25 mM Tris-acetate, pH 8.0 for chondroitinases).

-

Add the respective lyase(s) (e.g., 1-5 mIU each).

-

Incubate at 37°C for 1-3 hours.

-

-

Reaction Termination:

-

Stop the reaction by boiling for 1 minute.

-

Dry the sample using a SpeedVac concentrator.

-

HPLC and LC-MS/MS Analysis of Disaccharides

This protocol describes a general approach for the analysis of GAG-derived disaccharides by HPLC and LC-MS/MS.[14][15][16]

-

Chromatographic Separation (HPLC):

-

Column: A strong anion-exchange (SAX) column or a reversed-phase C18 column with an ion-pairing agent.

-

Mobile Phase: A gradient of sodium chloride or another suitable salt in a buffered solution for SAX-HPLC. For reversed-phase, a gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer containing an ion-pairing reagent (e.g., tetra-n-butylammonium hydrogen sulfate) is used.

-

Detection: UV detection at 232 nm for unsaturated disaccharides generated by lyase digestion. For higher sensitivity, pre- or post-column derivatization with a fluorescent tag (e.g., 2-aminobenzamide) followed by fluorescence detection can be employed.

-

-

Mass Spectrometry Analysis (LC-MS/MS):

-

Interface: Couple the HPLC system to an electrospray ionization (ESI) source of a mass spectrometer.

-

Analysis Mode: Operate in negative ion mode due to the anionic nature of GAGs.

-

Data Acquisition: Perform full scan MS to identify the molecular ions of the disaccharides and tandem MS (MS/MS) for structural confirmation and isomer differentiation. Specific fragmentation patterns can distinguish between sulfation isomers and, in some cases, between GlcA and IdoA epimers.[17]

-

L-Iduronic Acid in Cell Signaling

The presence of L-iduronic acid in heparan sulfate and dermatan sulfate is critical for their roles as co-receptors in various signaling pathways that regulate cell growth, differentiation, and morphogenesis.

Heparan Sulfate Proteoglycans in Growth Factor Signaling

Heparan sulfate proteoglycans (HSPGs) on the cell surface act as co-receptors for several growth factors, including Fibroblast Growth Factors (FGFs) and Transforming Growth Factor-beta (TGF-β).[18][19][20] The specific sulfation patterns and the presence of IdoA in heparan sulfate chains create high-affinity binding sites for these growth factors and their primary receptors.[6] This interaction facilitates the formation of a stable signaling complex, leading to receptor dimerization and activation of downstream intracellular signaling cascades.[20]

Dermatan Sulfate in Signaling

Dermatan sulfate is also involved in modulating cell signaling, contributing to processes like wound healing and tissue development.[21][22][23] It can bind to various growth factors, including FGFs and Hepatocyte Growth Factor (HGF), influencing their stability and presentation to their receptors.[23] The specific structure of dermatan sulfate, rich in IdoA, is crucial for these interactions and subsequent biological outcomes.[24]

Conclusion

L-iduronic acid is a key structural determinant that imparts significant functional properties to glycosaminoglycans. Its biosynthesis via the epimerization of D-glucuronic acid introduces a level of structural complexity that is essential for the diverse biological roles of GAGs, from acting as co-receptors in vital signaling pathways to modulating the activity of various proteins. The accurate quantification and structural elucidation of L-iduronic acid-containing domains within GAGs are therefore paramount for understanding their physiological functions and for the development of novel GAG-based therapeutics. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working in this dynamic field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iduronic acid - Wikipedia [en.wikipedia.org]

- 4. Glucuronyl C5-epimerase an enzyme converting glucuronic acid to iduronic acid in heparan sulfate/heparin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Heparan Sulfate Biosynthesis and Sulfation Profiles as Modulators of Cancer Signalling and Progression [frontiersin.org]

- 7. Optimized Extraction of Glycosaminoglycans from Normal and Osteoarthritic Cartilage for Glycomics Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of heparin/heparan sulphate: mechanism of epimerization of glucuronyl C-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distribution of sulphate and iduronic acid residues in heparin and heparan sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the distribution of D-glucuronic acid units within the chain of pig-skin dermatan sulfate near the linkage region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. RNA Contaminates Glycosaminoglycans Extracted from Cells and Tissues | PLOS One [journals.plos.org]

- 14. High-performance liquid chromatography analysis of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Glycosaminoglycans Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Distinguishing glucuronic from iduronic acid in glycosaminoglycan tetrasaccharides by using electron detachment dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Functions of heparan sulfate proteoglycans in cell signaling during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. mdpi.com [mdpi.com]

- 21. What is the mechanism of Dermatan sulfate? [synapse.patsnap.com]

- 22. Dermatan Sulfate: Structure, Biosynthesis, and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. The Role of Dermatan Sulfate in the Nervous System [jscimedcentral.com]

An In-depth Technical Guide on the Endogenous Production of L-Glucuronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glucuronic acid is a pivotal carbohydrate metabolite in mammals, playing a central role in detoxification processes, the biosynthesis of essential macromolecules, and cellular signaling. Its production is tightly regulated and occurs primarily through two distinct metabolic pathways: the UDP-glucuronic acid (UDPGA) pathway and the myo-inositol oxygenase (MIOX) pathway. This technical guide provides a comprehensive overview of the endogenous synthesis of this compound, detailing the enzymatic reactions, regulatory mechanisms, and key experimental protocols for its investigation. A thorough understanding of these pathways is critical for researchers in drug development and metabolism, as glucuronidation is a major route for the phase II metabolism and elimination of a wide array of xenobiotics and endogenous compounds.

Core Biosynthetic Pathways

The endogenous production of this compound is accomplished through two primary pathways, each with distinct physiological roles and tissue distribution.

The UDP-Glucuronic Acid (UDPGA) Pathway

The UDPGA pathway is the principal route for the synthesis of "activated" glucuronic acid in the form of UDP-glucuronic acid. This nucleotide sugar is the donor substrate for glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGTs). This pathway is highly active in the liver, a major site of detoxification.[1]

The synthesis of UDPGA from glucose involves a series of enzymatic steps:

-

Phosphorylation of Glucose: Glucose entering the cell is phosphorylated to glucose-6-phosphate by hexokinase or glucokinase.

-

Isomerization: Glucose-6-phosphate is converted to glucose-1-phosphate by phosphoglucomutase.

-

Activation: Glucose-1-phosphate reacts with UTP (uridine triphosphate) to form UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase.

-

Oxidation: The final and rate-limiting step is the NAD+-dependent two-fold oxidation of UDP-glucose to UDP-glucuronic acid, catalyzed by UDP-glucose dehydrogenase (UGDH) .[2][3][4][5]

The UDP-glucuronic acid produced can then be utilized by UGTs to conjugate with a wide variety of substrates, including drugs, toxins, bilirubin, and steroid hormones, rendering them more water-soluble for excretion.

The Myo-inositol Oxygenase (MIOX) Pathway

A secondary pathway for glucuronic acid synthesis involves the direct oxidation of myo-inositol. This pathway is predominantly active in the kidneys.[6] Myo-inositol, a carbocyclic sugar, is a key component of cellular signaling molecules.

The MIOX pathway consists of a single key enzymatic step:

-

Oxidative Cleavage: Myo-inositol oxygenase (MIOX) , a non-heme di-iron enzyme, catalyzes the oxidative cleavage of the myo-inositol ring to produce D-glucuronic acid.[6] This reaction is unique as it involves a four-electron transfer.

The D-glucuronic acid produced through this pathway can then enter the glucuronate-xylulose pathway, contributing to the pentose (B10789219) phosphate (B84403) pathway.

Key Enzymes and Their Regulation

The rate of this compound production is primarily controlled by the activity of the key enzymes in each pathway.

UDP-Glucose Dehydrogenase (UGDH)

UGDH is a cytosolic enzyme that functions as a homohexamer.[2] Its activity is crucial for providing the necessary UDPGA for glucuronidation.

-

Regulation: The expression of the UGDH gene is upregulated by transforming growth factor-beta (TGF-β) and downregulated by hypoxia.[5] The enzyme is subject to allosteric feedback inhibition by UDP-xylose, a downstream product in the pentose phosphate pathway.[4]

Myo-inositol Oxygenase (MIOX)

MIOX is a cytosolic enzyme primarily expressed in the renal proximal tubules.[7][8] Its activity is linked to cellular redox status and osmotic stress.

-

Regulation: MIOX expression is upregulated in response to high glucose levels and hyperosmotic stress.[9][10] The MIOX promoter contains osmotic response elements, and its transcription is modulated by oxidant stress and free fatty acids.[11]

Quantitative Data

The following tables summarize key quantitative data related to the endogenous production of this compound.

Table 1: Concentration of UDP-Glucuronic Acid in Human Tissues

| Tissue | Concentration (μmol/kg wet weight) | Reference |

| Adult Liver | 301 ± 119 | [2] |

| Fetal Liver | 59.4 ± 11.3 | [2] |

| Adult Kidney | 17.4 ± 3.0 | [2] |

| Fetal Kidney | 11.9 ± 3.2 | [2] |

| Intestinal Mucosa | 19.3 | [7] |

| Lung | 17.2 | [7] |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |

| UDP-Glucose Dehydrogenase (UGDH) | Human (recombinant) | UDP-glucose | 9.7 µM | 0.55 s-1 (kcat) | |

| Human (recombinant) | NAD+ | - | - | [3] | |

| UDP-Glucuronosyltransferase (UGT) * | Human Liver Homogenate | UDPGA (with 1-naphthol) | 63 µM | - | [7] |

| Human Liver Homogenate | UDPGA (with ethinylestradiol) | 300 µM | - | [7] | |

| Human Liver Homogenate | UDPGA (with morphine) | 700 µM | - | [7] | |

| Myo-inositol Oxygenase (MIOX) | Rice (recombinant) | myo-inositol | 40.92 mM | 3.51–3.6 µM/min |

Note: The kinetic parameters for UGTs are highly dependent on the specific isoform and the acceptor substrate. Note: Specific kinetic data for human MIOX are not readily available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the investigation of this compound production.

Protocol 1: Determination of UDP-Glucuronosyltransferase (UGT) Activity

This protocol is based on a fluorometric assay kit and can be adapted for various sample types.

Materials:

-

UGT Assay Buffer

-

UGT Substrate (e.g., a fluorogenic probe)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

Alamethicin (a pore-forming peptide to permeabilize microsomes)

-

UGT Positive Control (e.g., human liver microsomes)

-

Test compounds/inhibitors

-

Black 96-well plate

-

Fluorometric plate reader (Ex/Em appropriate for the substrate)

Procedure:

-

Sample Preparation:

-

Prepare microsomal fractions from tissues or cultured cells according to standard protocols.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA assay).

-

-

Reaction Setup:

-

In a black 96-well plate, add the following components in order:

-

UGT Assay Buffer

-

Alamethicin (final concentration typically 25-50 µg/mL)

-

Microsomal sample (e.g., 10-50 µg of protein)

-

Test compound or vehicle control

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add the UGT substrate to all wells.

-

Initiate the reaction by adding UDPGA to the appropriate wells. Include "no UDPGA" control wells.

-

-

Measurement:

-

Immediately place the plate in a pre-warmed fluorometric plate reader.

-

Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen substrate.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence per unit time).

-

UGT activity is typically expressed as pmol of product formed per minute per mg of protein. A standard curve of the fluorescent product should be generated to convert fluorescence units to molar amounts.

-

Protocol 2: Quantification of this compound by HPLC

This protocol describes the determination of this compound in serum samples using HPLC with pre-column derivatization.

Materials:

-

HPLC system with a UV or fluorescence detector

-

C18 reversed-phase column

-

Mobile phase: Acetonitrile (B52724) and a suitable buffer (e.g., phosphate buffer)

-

Derivatization reagent: 1-phenyl-3-methyl-5-pyrazolone (PMP)

-

Glucuronic acid standard

-

Serum samples

-

Reagents for sample preparation: Sulfuric acid, Sodium hydroxide, Methanol (B129727), Chloroform

Procedure:

-

Sample Preparation and Derivatization:

-

To 200 µL of serum, add 4 M sulfuric acid for protein precipitation and hydrolysis of glucuronides.

-

Neutralize the sample with sodium hydroxide.

-

Add the PMP reagent in methanol and incubate to allow for derivatization of the reducing end of glucuronic acid.

-

Neutralize the reaction with sulfuric acid.

-

Extract excess PMP reagent with chloroform.

-

The aqueous upper layer containing the PMP-derivatized glucuronic acid is used for HPLC analysis.

-

-

HPLC Analysis:

-

Inject an aliquot of the prepared sample onto the C18 column.

-

Elute the PMP-derivatized glucuronic acid using a suitable gradient of acetonitrile and buffer.

-

Detect the derivative at the appropriate wavelength (e.g., 245 nm for UV detection).

-

-

Quantification:

-

Prepare a standard curve by derivatizing known concentrations of glucuronic acid.

-

Quantify the amount of glucuronic acid in the samples by comparing their peak areas to the standard curve.

-

Protocol 3: Measurement of Myo-inositol Oxygenase (MIOX) Activity

This protocol is a colorimetric assay based on the measurement of the product, D-glucuronic acid.

Materials:

-

Tissue homogenate (e.g., from kidney cortex)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

myo-inositol

-

Reagents for glucuronic acid detection (e.g., orcinol-based reagent)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation:

-

Homogenize the tissue (e.g., kidney cortex) in an appropriate buffer.

-

Centrifuge the homogenate to obtain a supernatant containing the cytosolic MIOX enzyme.

-

Determine the protein concentration of the supernatant.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, tissue supernatant, and myo-inositol.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Include a control reaction without myo-inositol.

-

Stop the reaction by heat inactivation or addition of an acid.

-

-

Detection of Glucuronic Acid:

-

Add the orcinol (B57675) reagent to the reaction mixtures.

-

Heat the samples to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 670 nm).

-

-

Calculation:

-

Prepare a standard curve using known concentrations of D-glucuronic acid.

-

Calculate the amount of glucuronic acid produced in the enzymatic reaction from the standard curve.

-

MIOX activity is typically expressed as nmol of glucuronic acid formed per minute per mg of protein.

-

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: The UDP-Glucuronic Acid (UDPGA) Biosynthetic Pathway.

Caption: The Myo-inositol Oxygenase (MIOX) Pathway.

Caption: Experimental Workflow for UGT Activity Assay.

Conclusion

The endogenous production of this compound is a fundamental metabolic process with significant implications for pharmacology and toxicology. The dual pathways, the ubiquitous UDPGA pathway and the kidney-specific MIOX pathway, ensure a regulated supply of this crucial molecule for detoxification and biosynthesis. A detailed understanding of the enzymes involved, their kinetics, and their regulation is paramount for predicting and managing drug metabolism and for developing novel therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers to investigate these pathways further and to elucidate the intricate roles of this compound in health and disease.

References

- 1. Characterization of human UDP-glucose dehydrogenase. CYS-276 is required for the second of two successive oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human UDP-Glucose Dehydrogenase | Wood Lab [woodlab.franklinresearch.uga.edu]

- 4. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Inositol oxygenase - Wikipedia [en.wikipedia.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Myo-Inositol Oxygenase (MIOX): A Pivotal Regulator and Therapeutic Target in Multiple Diseases [mdpi.com]

- 8. Up-regulation of human myo-inositol oxygenase by hyperosmotic stress in renal proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of renal-specific oxidoreductase/myo-inositol oxygenase by high-glucose ambience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Myo-inositol oxygenase expression profile modulates pathogenic ferroptosis in the renal proximal tubule [jci.org]

- 11. uniprot.org [uniprot.org]

The Pivotal Role of L-Glucuronic Acid in the Architectural Integrity of Proteoglycans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract